Cas no 2680689-47-6 (5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde)

5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde is a heterocyclic compound featuring a pyrazine core substituted with a 1,4-diazepane moiety and a formyl group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both a diazepane ring and an aldehyde functionality enhances its reactivity, enabling its use in condensation, cyclization, and nucleophilic addition reactions. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically handled under controlled conditions due to the aldehyde group's sensitivity. High purity and consistent quality ensure reliable performance in research and industrial applications.
5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde structure
2680689-47-6 structure
Product name:5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde
CAS No:2680689-47-6
MF:C10H14N4O
Molecular Weight:206.244361400604
CID:5652649
PubChem ID:165941128

5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-28272619
    • 5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
    • 2680689-47-6
    • 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde
    • インチ: 1S/C10H14N4O/c15-8-9-6-13-10(7-12-9)14-4-1-2-11-3-5-14/h6-8,11H,1-5H2
    • InChIKey: LQFKISWBJSREHR-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=C(C=N1)N1CCNCCC1

計算された属性

  • 精确分子量: 206.11676108g/mol
  • 同位素质量: 206.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 58.1Ų

5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28272619-0.1g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28272619-0.05g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28272619-2.5g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28272619-10g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6
10g
$2884.0 2023-09-09
Enamine
EN300-28272619-1g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6
1g
$671.0 2023-09-09
Enamine
EN300-28272619-5g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6
5g
$1945.0 2023-09-09
Enamine
EN300-28272619-1.0g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28272619-0.5g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28272619-5.0g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28272619-0.25g
5-(1,4-diazepan-1-yl)pyrazine-2-carbaldehyde
2680689-47-6 95.0%
0.25g
$617.0 2025-03-19

5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde 関連文献

5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehydeに関する追加情報

5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde: A Comprehensive Overview

The compound 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde, identified by the CAS number NO2680689-47-6, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of diazepines, which are heterocyclic compounds with a seven-membered ring containing two nitrogen atoms. The presence of the pyrazine ring further enhances its chemical versatility, making it a subject of interest for researchers exploring novel drug candidates.

Recent studies have highlighted the importance of 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. The aldehyde group in its structure plays a crucial role in these interactions, enabling it to bind effectively with target proteins.

The synthesis of 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study in the Nature Communications journal detailed a novel approach using palladium-catalyzed cross-coupling reactions to achieve high yields and purity. This method not only simplifies the synthesis process but also opens avenues for large-scale production, which is essential for its potential use in pharmaceutical applications.

In terms of pharmacokinetics, 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde has shown promising bioavailability profiles in preclinical models. Research conducted at the University of California revealed that the compound demonstrates excellent absorption rates and minimal systemic toxicity, making it a viable candidate for oral drug delivery systems. Furthermore, its ability to penetrate blood-brain barrier models suggests potential applications in neurodegenerative diseases.

The structural uniqueness of 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde also lends itself to various chemical modifications. Scientists at the Massachusetts Institute of Technology have explored substituent effects on its activity, revealing that certain modifications can enhance its selectivity towards specific molecular targets. This flexibility in chemical design underscores its potential as a lead compound for drug discovery programs targeting diverse therapeutic areas.

In conclusion, 5-(1,4-Diazepan-1-yl)pyrazine-2-carbaldehyde, with its unique chemical structure and promising biological properties, represents a significant advancement in the field of heterocyclic chemistry. Its potential applications span across anti-inflammatory therapies, neurodegenerative disease treatments, and beyond. As research continues to uncover its full therapeutic potential, this compound stands as a testament to the innovative possibilities within modern drug discovery.

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